molecular formula C13H12N2O5S B3341811 N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 10553-17-0

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3341811
CAS No.: 10553-17-0
M. Wt: 308.31 g/mol
InChI Key: PGNXXIOBJLPXFL-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry and Biological Significance in Contemporary Research

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group directly bonded to an amine group (-SO₂NH-). This functional group is the cornerstone of a wide array of molecules that have had a profound impact on medicine and chemistry. Historically, sulfonamides, often called sulfa drugs, were the first class of antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.comajchem-b.com Their initial therapeutic applications were primarily for treating bacterial diseases, including those caused by Streptococcus and Staphylococcus species. ajchem-b.com

The mechanism of their antibacterial action involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of folic acid in bacteria. ajchem-b.com Beyond their foundational role as antibiotics, sulfonamides are vital building blocks in synthetic chemistry for the development of a diverse range of pharmaceuticals. ajchem-b.comresearchgate.net Contemporary research has revealed that the sulfonamide scaffold is associated with a multitude of biological activities. researchgate.net These include applications as anticancer, antiviral, antidiabetic, and anti-inflammatory agents. ajchem-b.comnih.gov Furthermore, certain sulfonamides are effective inhibitors of enzymes like carbonic anhydrase, which has implications for treating conditions such as glaucoma. ajchem-b.comajchem-b.com The versatility and continued relevance of sulfonamides ensure they remain a cornerstone of pharmaceutical research and drug development. ajchem-b.comnih.gov

Contextualization of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide within the Broader Sulfonamide Landscape

This compound is an organic compound that embodies the core sulfonamide structure. It is specifically a derivative of a sulfonic acid where the hydroxyl group has been replaced by an amine group. Its structure features a 4-methoxyphenyl (B3050149) group attached to the nitrogen atom of the sulfonamide core and a 4-nitrobenzenesulfonyl group attached to the sulfur atom.

The presence of these specific aromatic rings and functional groups—the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups—are significant. These substituents influence the molecule's electronic properties, polarity, and spatial configuration. Such modifications are central to the study of sulfonamides, as they can dramatically alter a compound's chemical behavior and its potential interactions in a biological context. For instance, the ability of the sulfonamide group to participate in hydrogen bonding is a key factor in its solid-state structure and interactions with biological targets. mdpi.com The specific arrangement of atoms in this compound, therefore, makes it a valuable subject for detailed structural and chemical analysis.

Scope and Significance of Academic Investigations on this compound

Academic research on this compound has been focused primarily on its synthesis and detailed structural characterization, particularly in the solid state. A key area of investigation has been single-crystal X-ray diffraction, which provides precise information about the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

One significant study systematically synthesized and analyzed this compound alongside its 2-nitro and 3-nitro isomers to understand how the position of the nitro group affects the crystal structure. mdpi.com The synthesis of the 4-nitro isomer was achieved by reacting 4-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in an aqueous solution of sodium carbonate. The reaction yielded the final product, which was then purified and crystallized for analysis. mdpi.com

Synthesis and Yield of this compound

Reactant 1Reactant 2YieldMelting Point (°C)Reference
4-Nitrobenzenesulfonyl chloridep-Anisidine85.84%182–183 mdpi.com

Selected Crystallographic Data for this compound

ParameterValueReference
Selected Bond Lengths (Å)
S1–C11.766(2) mdpi.com
S1–N11.644(2) mdpi.com
N1–C71.428(3) mdpi.com
Selected Bond Angles (°)
O1–S1–O2120.45(14) mdpi.com
C1–S1–N1106.66(12) mdpi.com
C7–N1–S1119.53(15) mdpi.com
Selected Torsion Angle (°)
C1–S1–N1–C7-64.8(2) mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNXXIOBJLPXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 4 Methoxyphenyl 4 Nitrobenzenesulfonamide and Its Analogues

Classical and Established Synthetic Pathways for N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

The most traditional and widely utilized method for synthesizing this compound relies on the direct reaction between an amine and a sulfonyl chloride. This approach is valued for its reliability and straightforward execution.

The cornerstone of classical sulfonamide synthesis is the amidation reaction, specifically the coupling of an aromatic amine with a sulfonyl chloride. In the case of this compound, this involves the reaction between p-anisidine (B42471) and 4-nitrobenzenesulfonyl chloride. mdpi.com This reaction is a direct application of the Hinsberg test for amines.

The fundamental reaction proceeds by the nucleophilic attack of the amino group of p-anisidine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This process results in the formation of a stable sulfonamide S-N bond and the elimination of hydrogen chloride, which is typically neutralized by a base present in the reaction mixture. mdpi.comorgsyn.org

A representative procedure involves stirring a mixture of 4-nitrobenzenesulfonyl chloride and p-anisidine in an aqueous solution containing a base like sodium carbonate. mdpi.com The base serves to deprotonate the nitrogen of the amine, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Table 1: Classical Synthesis of this compound mdpi.com

Reactant 1Reactant 2Solvent/BaseReaction TimeYield
4-Nitrobenzenesulfonyl chloridep-AnisidineDeionized water / 1 M Na2CO3~4 days85.84%

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times. For the synthesis of sulfonamides, including this compound, several parameters can be adjusted. mdpi.comnih.gov

Key areas for optimization include the choice of base, solvent, and reaction temperature. While aqueous sodium carbonate is effective, other bases such as triethylamine (B128534) in organic solvents like dichloromethane (B109758) can also be employed. mdpi.comacs.org The choice of solvent can influence the solubility of reactants and the reaction rate. For instance, acetonitrile (B52724) is a common solvent for reactions involving N-silylamines and sulfonyl chlorides, which can lead to quantitative yields. nih.gov

The reaction temperature is another critical factor. While the synthesis of this compound can be performed at room temperature over several days, other protocols may use heating to accelerate the reaction. mdpi.com However, careful temperature control is necessary to avoid side reactions. The addition sequence of reagents can also impact the outcome, particularly in preventing the formation of undesired byproducts. acs.orgnih.gov

Table 2: Comparison of Reaction Conditions for Sulfonamide Synthesis

ParameterCondition A mdpi.comCondition B acs.orgCondition C nih.gov
ReactantsSulfonyl chloride + Aromatic amineSulfonyl chloride + AmineSulfonyl chloride + N-silylamine
BaseSodium CarbonateTriethylamine (TEA)Not explicitly required
SolventWaterDichloromethane (CH2Cl2)Acetonitrile (CH3CN)
TemperatureRoom Temperature0 °CReflux
Typical YieldHigh (e.g., 85.84%)Variable, depends on specific reactionQuantitative

Innovative and Catalytic Synthetic Strategies for Sulfonamide Scaffolds

Recent advancements in synthetic chemistry have introduced novel methodologies that offer greener, more efficient, and more versatile routes to sulfonamide scaffolds. These include electrochemical methods and transition metal-catalyzed reactions.

Electrosynthesis has emerged as a powerful and environmentally benign tool for forming chemical bonds. For sulfonamide synthesis, electrochemical methods enable the oxidative coupling of readily available starting materials like thiols and amines, avoiding the need for pre-functionalized and often moisture-sensitive sulfonyl chlorides. acs.org This process is driven by electricity, with hydrogen gas often being the only byproduct. acs.org

Another innovative electrochemical approach allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This dehydrogenative method utilizes the inherent reactivity of (hetero)arenes, which are oxidized at an anode to trigger a reaction with an amidosulfinate intermediate, formed in situ from the amine and SO₂. nih.govnih.gov This technique is highly convergent and demonstrates excellent functional group tolerance. nih.gov

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of sulfonamides is no exception. Catalysts based on metals like palladium, copper, and ruthenium have been developed to facilitate the construction of the crucial S-N bond under milder conditions. mdpi.comthieme-connect.com

Palladium-catalyzed reactions, for example, can be used to couple aryl iodides with a sulfur dioxide surrogate, which is then converted in a one-pot process to the desired sulfonamide by treatment with an amine. organic-chemistry.org Copper catalysis is also prominent, enabling three-component reactions of arylboronic acids, nitroarenes, and a sulfur source to produce sulfonamides. thieme-connect.com Furthermore, ruthenium(II) arene complexes have been effectively used for the selective N-alkylation of sulfonamides, showcasing the versatility of these catalytic systems. mdpi.comorganic-chemistry.org These methods often exhibit broad substrate scope and high efficiency. thieme-connect.com

Table 3: Overview of Transition Metal-Catalyzed Sulfonamide Synthesis

Metal CatalystReactantsKey FeaturesReference
Palladium (Pd)Aryl halides, SO2 surrogate, AminesEnables use of aryl halides as starting materials. organic-chemistry.org
Copper (Cu)Arylboronic acids, Nitroarenes, Sulfur sourceThree-component coupling with good functional group tolerance. thieme-connect.com
Ruthenium (Ru)Sulfonamides, AlcoholsCatalyzes selective N-alkylation of the sulfonamide nitrogen. mdpi.comorganic-chemistry.org

One-pot synthesis protocols are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. For sulfonamide derivatives, several one-pot strategies have been developed.

One such strategy involves the in-situ preparation of sulfonyl chlorides from thiols through oxidation, followed by an immediate reaction with an amine in the same reaction vessel to yield the sulfonamide. organic-chemistry.org This avoids the isolation of the often unstable sulfonyl chloride intermediate. Another elegant one-pot method involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate like DABSO to form aryl ammonium (B1175870) sulfinates. These intermediates are then directly converted to a variety of sulfonamides by adding an aqueous solution of the desired amine and an oxidant. organic-chemistry.org

More advanced one-pot approaches harness novel reactive intermediates. For instance, the generation of highly electrophilic sulfinyl nitrenes from a sulfinylhydroxylamine reagent allows for their rapid combination with both carbon and nitrogen nucleophiles in a single pot, providing a unified and swift synthesis of related compounds like sulfoximines and sulfonimidamides. nih.gov Such strategies highlight the ongoing innovation in the synthesis of sulfur-nitrogen bonded compounds.

Utilization of Sulfur Dioxide Surrogates in Sulfonamide Construction

The traditional synthesis of sulfonamides, including this compound, often involves the reaction of an amine with a pre-formed sulfonyl chloride. However, the stability and availability of specific sulfonyl chlorides can be limiting. Modern synthetic strategies increasingly focus on methods that avoid these intermediates by constructing the sulfonyl group during the reaction sequence. A significant advancement in this area is the use of sulfur dioxide (SO₂) surrogates. morressier.com Gaseous SO₂ is a toxic, difficult-to-handle reagent, which has limited its widespread laboratory use. ox.ac.ukbaranlab.org Sulfur dioxide surrogates are stable, easy-to-handle solid or liquid reagents that release SO₂ or an equivalent moiety in situ, thereby overcoming the challenges associated with the gas itself. ox.ac.ukbaranlab.org

These surrogates have enabled the development of novel, multicomponent reactions for sulfonamide synthesis. bohrium.com A prominent example is the direct, copper-catalyzed three-component reaction involving an aryl boronic acid, an amine, and an SO₂ surrogate. morressier.com In the context of synthesizing analogues of this compound, this would involve coupling a substituted boronic acid, p-anisidine, and a surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). morressier.com

Inorganic sulfites, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅), have also emerged as abundant, inexpensive, and effective SO₂ surrogates for sulfonylation reactions. rsc.orgresearchgate.net These reagents can be employed under various conditions, including transition-metal catalysis or radical processes, to generate diverse sulfonyl compounds. rsc.orgresearchgate.net For instance, palladium-catalyzed reactions using K₂S₂O₅ have been developed to selectively synthesize cyclic sulfonamides from haloarenes bearing amino groups. acs.org While this compound is not cyclic, these methodologies highlight the versatility of inorganic sulfites in forming the critical S-N bond.

The table below summarizes key sulfur dioxide surrogates and their application in sulfonamide synthesis.

Sulfur Dioxide SurrogateChemical NameTypical Reaction TypeKey Features
DABSO 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)Copper-catalyzed multicomponent reactionStable, solid reagent; enables direct coupling of boronic acids, amines, and SO₂. morressier.com
K₂S₂O₅ / Na₂S₂O₅ Potassium/Sodium MetabisulfiteTransition-metal catalyzed or radical reactionsInexpensive, readily available inorganic salts. rsc.orgresearchgate.net
Rongalite Sodium HydroxymethanesulfinateRadical-triggered reactionsServes as an SO₂ surrogate under specific conditions. bohrium.com

These surrogate-based methodologies represent a significant shift from classical approaches, offering a more convergent and flexible route to sulfonamides. They allow for the direct union of carbon and nitrogen fragments with a sulfur dioxide moiety, expanding the scope and accessibility of complex sulfonamide derivatives. morressier.com

Chemoselectivity and Regioselectivity in the Synthesis of this compound Derivatives

Chemoselectivity and regioselectivity are critical considerations in the synthesis of this compound and its derivatives, ensuring that the desired isomer is formed exclusively and that other functional groups remain intact.

Regioselectivity in this context primarily refers to the placement of the nitro (-NO₂) group on the benzenesulfonamide (B165840) ring. The structure of the final product is directly dictated by the regiochemistry of the starting nitrobenzenesulfonyl chloride. The synthesis of this compound is achieved by reacting p-anisidine with 4-nitrobenzenesulfonyl chloride. mdpi.com If the goal is to synthesize its isomers, the corresponding starting material must be changed. For example, reacting p-anisidine with 3-nitrobenzenesulfonyl chloride yields N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, while using 2-nitrobenzenesulfonyl chloride produces N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide. mdpi.com This highlights a highly regioselective process where the connectivity of the final product is predetermined by the choice of the sulfonyl chloride isomer.

The table below details the synthesis of the three regioisomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, demonstrating the principle of regioselectivity. mdpi.com

Product NameSulfonyl Chloride ReagentAmine ReagentYield (%)Melting Point (°C)
This compound4-Nitrobenzenesulfonyl chloridep-Anisidine85.84182–183
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide3-Nitrobenzenesulfonyl chloridep-Anisidine79.65133–134
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide2-Nitrobenzenesulfonyl chloridep-Anisidine17.8385–86

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of this compound from p-anisidine and 4-nitrobenzenesulfonyl chloride, the desired reaction is the nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom. sci-hub.se The reaction conditions must be chosen to facilitate this transformation without causing unwanted side reactions. For instance, the methoxy (B1213986) group (-OCH₃) on the p-anisidine ring is an electron-donating group that activates the aromatic ring, but it is generally stable under the mild basic conditions used for sulfonamide formation. mdpi.com Similarly, the nitro group on the sulfonyl chloride is a strong deactivating group that is also inert under these conditions. A chemoselective process ensures that neither the methoxy group nor the nitro group is altered during the formation of the sulfonamide linkage.

More advanced synthetic methods offer alternative strategies where chemoselectivity is paramount. For example, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines proceeds via an aromatic decarboxylative halosulfonylation. acs.org In such a complex transformation involving multiple reagents and intermediates, ensuring the desired reaction occurs selectively without affecting other sensitive functionalities within the molecule is a key challenge that must be addressed by carefully tuning the reaction conditions. acs.org

Mechanistic Biological and Pharmacological Investigations of N 4 Methoxyphenyl 4 Nitrobenzenesulfonamide

Enzyme Inhibition Studies of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) and Folate Biosynthesis Pathway Modulation

Sulfonamides are a well-established class of antimicrobial agents that function by inhibiting the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids in microorganisms. nih.govwikipedia.org This pathway is an ideal target for selective toxicity because bacteria must synthesize folate de novo, whereas mammals obtain it from their diet. wikipedia.orgnih.gov The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS). nih.govresearchgate.net

This compound, as a sulfonamide derivative, is understood to act as a competitive inhibitor of DHPS. The enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govnih.gov Structurally, the sulfonamide moiety mimics the natural substrate, PABA, allowing it to bind to the active site of the DHPS enzyme. This competitive inhibition blocks the synthesis of dihydropteroate, thereby depleting the downstream supply of tetrahydrofolate (THF), the active form of folate. nih.gov The disruption of this essential metabolic pathway leads to a bacteriostatic effect, where the growth and division of bacterial cells are halted. wikipedia.org

Studies on various sulfonamides have demonstrated their potent inhibitory action against DHPS from different bacterial species. For example, sulfadiazine (B1682646) has been shown to be a competitive inhibitor of DHPS from Escherichia coli with a Kᵢ value of 2.5 x 10⁻⁶ M. nih.gov

Carbonic Anhydrase (CA) Inhibition by Sulfonamide Derivatives

The sulfonamide group is a classic zinc-binding group and is the cornerstone of most carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and certain isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with cancer progression. nih.govresearchgate.net

Benzenesulfonamide (B165840) derivatives are known to be potent inhibitors of several human (h) CA isoforms. Their inhibitory mechanism involves the coordination of the sulfonamide moiety to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide (B78521) ion. Research on a series of benzenesulfonamides and tetrafluorobenzenesulfonamides has shown that these compounds can inhibit cytosolic isoforms hCA I and II with moderate potency, while demonstrating potent, low nanomolar to subnanomolar inhibition against the tumor-associated isoforms hCA IX and XII. nih.gov This selectivity for tumor-associated isoforms makes sulfonamide derivatives attractive candidates for anticancer drug development. nih.gov

Investigation of Interactions with Other Enzymes (e.g., Proteases, COX, SphK1, HIV-1 Integrase)

The versatile sulfonamide scaffold has been explored for its inhibitory potential against a wide range of other enzymes.

Proteases : Certain sulfonamide derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis. For instance, N-4-nitrobenzyl-beta-alanine hydroxamates bearing sulfonamide groups have shown potent inhibition of MMPs like MMP-1, MMP-2, MMP-8, and MMP-9. nih.gov

Cyclooxygenase (COX) : Efforts to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) have led to the investigation of sulfonamide-containing compounds as selective COX-2 inhibitors. nih.govresearchgate.net The COX-2 enzyme is associated with inflammation and pain, while COX-1 is involved in maintaining the gastrointestinal lining. nih.gov Derivatives containing a 4-methylsulfonylphenyl group have demonstrated clear preferential inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects. nih.govresearchgate.net

Sphingosine Kinase 1 (SphK1) : SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and inflammation, and is considered a target in cancer therapy. nih.govnih.gov Non-lipid small molecule inhibitors with a sulfonamide backbone have been identified that can selectively inhibit SphK1 activity, thereby interfering with tumorigenesis. nih.govresearchgate.net

HIV-1 Integrase : HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.govmdpi.com Sulfonamide-containing compounds have been investigated as potential HIV-1 integrase inhibitors. Modifications to the sulfonamide moiety can affect potency against wild-type and drug-resistant strains of the virus. nih.gov

Target Identification and Molecular Interactions

Mechanism-Based Studies of Antimicrobial Action (excluding clinical data)

The primary mechanism of antimicrobial action for sulfonamides like this compound is the targeted inhibition of dihydropteroate synthase (DHPS). nih.gov This action is a classic example of antimetabolite activity, where the drug molecule competes with an essential metabolite (PABA). By blocking the folate biosynthesis pathway, the bacterial cell is starved of the necessary precursors for DNA, RNA, and protein synthesis. wikipedia.orgresearchgate.net This leads to the cessation of cell growth and replication, an effect known as bacteriostasis. wikipedia.org

Bacterial resistance to sulfonamides can emerge through several mechanisms, most commonly via mutations in the folP gene, which codes for the DHPS enzyme. nih.gov These mutations can alter the active site of DHPS, reducing its binding affinity for sulfonamide drugs while still allowing it to bind PABA, thus rendering the drug ineffective. Other resistance mechanisms include increased production of PABA to outcompete the inhibitor, or the acquisition of an alternative, drug-resistant DHPS enzyme via horizontal gene transfer. nih.gov

Anticancer Activity and Cellular Pathway Modulation (excluding clinical data)

The anticancer potential of sulfonamide derivatives is multifaceted and involves the modulation of several cellular pathways. mdpi.commdpi.com

One key mechanism is the inhibition of tumor-associated carbonic anhydrase isoforms CA IX and XII. nih.govresearchgate.net These enzymes are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamides can disrupt the pH regulation in cancer cells, leading to increased intracellular acidification and induction of apoptosis. nih.gov

Furthermore, some novel sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms independent of CA inhibition. nih.gov Studies have shown that certain sulfonamides can trigger both the intrinsic and extrinsic apoptotic pathways. This can involve the downregulation of anti-apoptotic proteins from the Bcl-2 family and the activation of caspases. mdpi.comnih.gov Additionally, some sulfonamide compounds have been found to interfere with critical signaling molecules involved in cancer cell proliferation and survival, such as mTOR. nih.gov

Antiviral and Other Pharmacological Activities (e.g., Antidiabetic, Anti-inflammatory)

The sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities. mdpi.com Compounds bearing the benzenesulfonamide moiety are investigated for numerous therapeutic applications, including antiviral, antidiabetic, and anti-inflammatory effects. researchgate.net

Antiviral Activity: The sulfonamide functional group is a key feature in various compounds explored for their antiviral properties. mdpi.com Research into novel antiviral agents has included the screening of diverse chemical structures, with some studies focusing on the ability of compounds to inhibit viral replication or entry into host cells. researchgate.netacs.org For instance, certain benzamide (B126) and benzenesulfonamide derivatives have been identified as inhibitors of influenza virus hemagglutinin-mediated fusion. acs.org While specific antiviral data for this compound is not extensively detailed in current literature, the general class of sulfonamides is a subject of interest in the development of new antiviral therapies. mdpi.comresearchgate.net

Antidiabetic Activity: Benzenesulfonamide derivatives are actively studied as potential antidiabetic agents, sharing a structural heritage with sulfonylurea drugs used in the management of hyperglycemia. nih.gov The search for new treatments for diabetes mellitus is driven by the need to overcome the side effects associated with existing medications. nih.gov Research in this area often involves synthesizing novel sulfonamide-containing compounds and evaluating their ability to modulate biological targets relevant to glucose metabolism. nih.govelsevierpure.comnih.gov For example, studies on other complex benzamide molecules have demonstrated enhanced glucose uptake in muscle cells and modulation of key proteins in insulin (B600854) signaling pathways, such as AMPK and AKT. elsevierpure.comnih.gov

Anti-inflammatory Activity: The potential for anti-inflammatory effects is another significant area of investigation for compounds containing aromatic sulfonamide and methoxyphenyl groups. nih.govmdpi.com Mechanistic studies often focus on the ability of a compound to modulate key inflammatory pathways. A common approach is to assess the inhibition of pro-inflammatory mediators in macrophage cell lines (like RAW 264.7) after stimulation with bacterial lipopolysaccharide (LPS). nih.govmdpi.com Key markers that are typically quantified include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govmdpi.com The underlying mechanism often involves the modulation of critical transcription factors that regulate inflammatory responses, such as NF-κB. mdpi.com

Pharmacological ActivityPotential Mechanism / Key TargetsCommonly Investigated Markers
AntiviralInhibition of viral replication, fusion, or entry. acs.orgViral load, cytopathic effect, plaque reduction.
AntidiabeticModulation of insulin signaling pathways, enzyme inhibition. nih.govelsevierpure.comGlucose uptake, AMPK/AKT phosphorylation. elsevierpure.comnih.gov
Anti-inflammatoryInhibition of pro-inflammatory enzymes and signaling pathways (e.g., NF-κB). mdpi.comNO, PGE2, COX-2, iNOS. nih.govmdpi.com

Modulation of Receptor Activity (e.g., GABAA Receptors) by Sulfonamide Scaffolds

The γ-aminobutyric acid type A (GABAA) receptor is a pivotal inhibitory neurotransmitter receptor in the central nervous system. nih.gov These receptors are ligand-gated chloride ion channels that, upon activation by GABA, hyperpolarize neurons and reduce neuronal excitability. youtube.com The complex structure of the GABAA receptor, which is a pentameric assembly of different subunits (e.g., α, β, γ), offers multiple binding sites distinct from the GABA binding site. nih.govsbdrugdiscovery.com These are known as allosteric sites.

Molecules that bind to these allosteric sites are called modulators, and they can either enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the receptor's response to GABA. nih.govyoutube.com A wide variety of chemical classes, including benzodiazepines, barbiturates, and neurosteroids, exert their pharmacological effects by acting as allosteric modulators of GABAA receptors. nih.gov

The exploration of novel chemical scaffolds for their potential to modulate GABAA receptor activity is a significant focus of neuropharmacology research. While direct studies on this compound are limited in this context, the general principle in drug discovery involves screening diverse molecular structures for such activity. The sulfonamide scaffold is versatile and has been incorporated into compounds targeting a wide range of biological targets. mdpi.com The development of subtype-selective GABAA receptor modulators is a key goal, as different subunit combinations confer distinct pharmacological properties and are localized in different brain regions. nih.govsbdrugdiscovery.com This selectivity could lead to more targeted therapeutic effects with fewer side effects.

Biological Evaluation Methodologies (In Vitro and Ex Vivo Models for Mechanistic Insights)

Enzyme Assays for Inhibitory Potency

To understand the mechanism of action of a pharmacological agent, in vitro enzyme assays are a fundamental first step. These assays measure the direct interaction between a compound and a purified enzyme, allowing for the determination of inhibitory potency. This potency is typically quantified as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). mdpi.com

For sulfonamide-based compounds, a primary and extensively studied target is the family of carbonic anhydrase (CA) enzymes. nih.govmdpi.com Inhibition of various CA isozymes is a well-established mechanism for this class of compounds. nih.gov The assay to determine CA inhibition often involves monitoring the enzyme-catalyzed hydrolysis of a substrate like p-nitrophenyl acetate (B1210297) to p-nitrophenol, which can be measured spectrophotometrically. nih.gov

In the context of other potential pharmacological activities, relevant enzyme targets would be selected. For example, in anti-inflammatory research, assays could target cyclooxygenase (COX) enzymes, while antidiabetic research might focus on enzymes like α-amylase or α-glucosidase. Urease inhibition is another area where sulfonamides have been evaluated, with kinetic studies helping to determine the mode of inhibition (e.g., competitive, non-competitive). acs.org

Enzyme Target ClassExample EnzymeRelevanceTypical Metric
LyasesCarbonic Anhydrase (CA) nih.govGeneral sulfonamide activityIC₅₀ / Kᵢ mdpi.com
OxidoreductasesCyclooxygenase (COX)Anti-inflammatoryIC₅₀
Hydrolasesα-GlucosidaseAntidiabeticIC₅₀
HydrolasesUrease acs.orgEnzyme inhibition studiesIC₅₀ / Kᵢ acs.org

Cell-Based Assays for Mechanistic Pathway Analysis

Anti-inflammatory Pathway Analysis: A widely used model for studying anti-inflammatory mechanisms involves macrophage cell lines, such as RAW 264.7. nih.govmdpi.com These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response. Researchers can then treat the cells with the test compound, such as this compound, to assess its ability to suppress this response. Key endpoints measured include the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. mdpi.com To delve deeper into the mechanism, techniques like Western blotting can be used to measure the expression levels of proteins such as iNOS and COX-2 and to analyze the activation state of signaling pathways like NF-κB and MAPKs. mdpi.com

Anticancer and Cytotoxicity Analysis: For evaluating anticancer potential, cell viability assays are commonly employed using various cancer cell lines. nih.gov For instance, benzenesulfonamide derivatives have been tested against breast cancer cell lines like MDA-MB-231 and MCF-7. researchgate.netnih.gov The effect on cell proliferation is often measured using tetrazolium-based assays (e.g., MTT) to determine the IC₅₀ value. nih.gov Further mechanistic studies can involve apoptosis assays (e.g., flow cytometry analysis of Annexin V/PI staining) to determine if the compound induces programmed cell death and cell cycle analysis to see if it causes arrest at a particular phase. nih.gov

Antiviral Activity Screening: In vitro antiviral assays typically involve infecting a suitable host cell line with a specific virus. nih.gov The test compound is added, and its ability to inhibit viral replication is measured. Common methods include plaque reduction assays, where the number of viral plaques is counted, or quantitative polymerase chain reaction (qPCR) to measure the reduction in viral RNA or DNA. The 50% effective concentration (EC₅₀) is determined as a measure of antiviral potency. acs.org

Assay TypeCell Line ExampleStimulus/ConditionKey Endpoints Measured
Anti-inflammatoryRAW 264.7 Macrophages mdpi.comLPS Stimulation mdpi.comNO, PGE2 production; iNOS, COX-2 expression; NF-κB activation. mdpi.com
AnticancerMDA-MB-231, MCF-7 (Breast Cancer) nih.govCompound TreatmentCell viability (IC₅₀), apoptosis, cell cycle arrest. nih.gov
AntiviralMDCK (Influenza), Vero (Herpes)Viral InfectionPlaque reduction, viral RNA/DNA levels (EC₅₀). acs.org

Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl 4 Nitrobenzenesulfonamide and Its Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide can be significantly altered by systematic structural modifications. A key area of investigation has been the positional isomerism of the nitro group on the benzenesulfonamide (B165840) ring. The synthesis of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide has been accomplished, allowing for a comparative analysis of their properties. researchgate.netmdpi.com While crystallographic studies have shown that these isomers exhibit different intermolecular interactions and crystal packing, the direct impact of the nitro group's position on biological activity is a crucial aspect of SAR studies. researchgate.netmdpi.com

For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids designed as antituberculosis agents, the degree of nitration on the benzenesulfonamide ring was found to be a critical determinant of activity. Derivatives with a 2,4-dinitrobenzenesulfonamide (B1250028) moiety consistently showed greater potency against Mycobacterium tuberculosis H37Rv than the corresponding 4-nitro or 2-nitro analogues. acs.org This suggests that increasing the electron-withdrawing nature of the benzenesulfonamide ring through multiple nitro substitutions enhances the biological effect.

To illustrate the impact of systematic modifications, the following table presents the antitubercular activity of a series of nitrobenzenesulfonamide hybrids, highlighting the superior activity of the dinitro-substituted compounds. acs.org

CompoundSubstitution on Benzenesulfonamide RingMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL)
Analog 1a4-Nitro12.5
Analog 1b2-Nitro12.5
Analog 1c2,4-Dinitro0.78
Analog 2a4-Nitro>25
Analog 2b2-Nitro>25
Analog 2c2,4-Dinitro1.56

Influence of the 4-Methoxyphenyl (B3050149) Moiety on Biological Recognition

The 4-methoxyphenyl group plays a significant role in the biological recognition and activity of this class of sulfonamides. This was demonstrated in a study of N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides as selective cyclooxygenase-2 (COX-2) inhibitors. scialert.net In this series, the derivative with a 4-methoxy substituent on the N-phenyl ring (analogous to the core structure of interest) was identified as the most potent and selective COX-2 inhibitor. scialert.net

Molecular docking studies revealed that the 4-methoxyphenyl residue is positioned within a hydrophobic pocket of the COX-2 active site, formed by amino acids such as Val523, Leu384, Ala527, and Gly526. scialert.net The methoxy (B1213986) group itself is oriented towards the hydrogen bond-donating residues Tyr385 and Ser530. scialert.net This specific orientation and interaction within the enzyme's active site provide a structural basis for the observed potency and selectivity, underscoring the importance of the 4-methoxyphenyl moiety in biological recognition.

The following table summarizes the COX-2 inhibitory activity of a series of N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides, illustrating the positive influence of the 4-methoxy substituent. scialert.net

CompoundSubstituent (R) on N-phenyl ringCOX-2 IC50 (μM)Selectivity Index (SI)
Analog 3a4-F10.7413.7
Analog 3b4-H12.3511.2
Analog 3c4-Me10.2114.2
Analog 3d4-OMe1.5951.7
Celecoxib (Reference)9.5925.6

Role of the Nitro Group on the Benzenesulfonamide Ring in Biological Activity

The nitro group on the benzenesulfonamide ring is a key pharmacophore that significantly influences the compound's biological activity. Its strong electron-withdrawing nature can enhance interactions with biological targets. acs.org As previously noted in the context of antitubercular agents, the presence of a 4-nitro group is important for activity, and this activity is further amplified by the addition of a second nitro group at the 2-position. acs.org

In a study of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, a clear structure-activity relationship emerged where the 2,4-dinitrobenzenesulfonamide derivatives were consistently more potent than their 2-nitro or 4-nitro counterparts. acs.org For example, a 2,4-dinitro derivative showed a minimum inhibitory concentration (MIC) of 0.78 μg/mL against M. tuberculosis, whereas the corresponding 4-nitro and 2-nitro analogs had MICs of 12.5 μg/mL. acs.org This demonstrates that the electronic properties conferred by the nitro group(s) are crucial for the biological function of these molecules.

The table below presents data from this study, highlighting the enhanced potency of dinitro-substituted compounds compared to their mono-nitro counterparts. acs.org

CompoundSubstitution on Benzenesulfonamide RingMIC against M. tuberculosis H37Rv (μg/mL)
Hybrid 1a4-Nitro12.5
Hybrid 1b2-Nitro12.5
Hybrid 1c2,4-Dinitro0.78
Hybrid 2a4-Nitro6.25
Hybrid 2b2-Nitro6.25
Hybrid 2c2,4-Dinitro1.56

Substituent Effects on the Sulfonamide Nitrogen and Aryl Rings

The biological activity of this compound derivatives can be fine-tuned by introducing various substituents on both the N-aryl ring and the benzenesulfonamide ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, their size, and their lipophilicity—can all modulate the compound's interaction with its biological target.

As discussed in the context of COX-2 inhibition, modifications to the N-phenyl ring have a pronounced effect on activity. scialert.net The introduction of a methoxy group at the para-position led to a significant increase in both potency and selectivity. scialert.net This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent at this position.

The following table demonstrates how different substituents at the para-position of the N-phenyl ring influence COX-2 inhibitory activity, with the methoxy group providing the most significant enhancement. scialert.net

CompoundSubstituent (R) on N-phenyl ringCOX-2 IC50 (μM)Selectivity Index (SI)
Analog 4a4-F10.7413.7
Analog 4b4-H12.3511.2
Analog 4c4-Me10.2114.2
Analog 4d4-OMe1.5951.7

Molecular Hybridization Approaches Incorporating the Sulfonamide Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity or a modified pharmacological profile. The this compound scaffold has been utilized in such approaches.

For example, the 4-nitrobenzenesulfonamide (B188996) moiety has been hybridized with benzhydrylpiperazine, a pharmacophore found in various CNS-active drugs, to create novel antitubercular agents. acs.org This approach aims to leverage the distinct properties of each component to achieve a synergistic effect. The resulting hybrids demonstrated potent activity against M. tuberculosis, with the 2,4-dinitrobenzenesulfonamide derivatives being particularly effective. acs.org This successful application of molecular hybridization underscores the utility of the 4-nitrobenzenesulfonamide scaffold as a building block for the development of new therapeutic agents.

The table below showcases the antitubercular activity of a series of these hybrid molecules, illustrating the potency achieved through this design strategy. acs.org

CompoundSubstitution on Benzenesulfonamide RingMIC against M. tuberculosis H37Rv (μg/mL)
Hybrid 3a4-Nitro6.25
Hybrid 3b2-Nitro6.25
Hybrid 3c2,4-Dinitro1.56
Hybrid 4a4-Nitro3.12
Hybrid 4b2-Nitro3.12
Hybrid 4c2,4-Dinitro0.78

Rational Design Principles for Optimizing Biological Activity

The rational design of derivatives of this compound is guided by an understanding of the SAR principles discussed in the preceding sections. Key strategies for optimizing biological activity include scaffold hopping, structure-based design, and the modulation of physicochemical properties.

Structure-based design, which utilizes the three-dimensional structure of the biological target, is a powerful tool for optimization. For example, in the design of benzenesulfonamide-based carbonic anhydrase inhibitors, crystal structures of the inhibitors bound to the enzyme have revealed that active-site residues, particularly at positions 92 and 131, are key determinants of binding and affinity. elsevierpure.com This knowledge allows for the rational design of "tail" groups on the sulfonamide scaffold to achieve isoform specificity. elsevierpure.com

The following table provides examples of rationally designed sulfonamide inhibitors for different targets, demonstrating the application of these design principles.

Compound SeriesTargetDesign PrincipleResulting Activity
Benzenesulfonamide DerivativesCarbonic Anhydrase IX/XIIStructure-based design to exploit non-conserved residues in the active site.Nanomolar affinities and isoform selectivity. elsevierpure.com
Sulfonamide Methoxypyridine DerivativesPI3K/mTORScaffold hopping and optimization based on co-crystal structures.Potent dual inhibitors with improved metabolic stability. mdpi.com
N-(1H-indazol-6-yl)benzenesulfonamidesPLK4 KinaseLead optimization by introducing substituents to occupy a hydrophobic pocket.Highly potent inhibitors with IC50 values in the sub-nanomolar range. nih.gov

Computational Chemistry and Molecular Modeling of N 4 Methoxyphenyl 4 Nitrobenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, these simulations are crucial for identifying potential biological targets and understanding the energetics of the ligand-receptor interactions.

While specific docking studies for this compound are not extensively detailed in the available literature, the broader class of sulfonamides is well-known for its inhibitory activity against several enzymes, particularly carbonic anhydrases and cyclooxygenases. mdpi.comrsc.orgfip.org Molecular docking simulations for analogous sulfonamide derivatives have successfully predicted their binding modes and affinities with these targets. rsc.orgresearchgate.netnih.gov

For instance, docking studies of various benzenesulfonamide (B165840) derivatives with human carbonic anhydrase IX (CA IX), a tumor-associated isozyme, reveal that the sulfonamide moiety is critical for binding. rsc.orgresearchgate.net It typically coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, while the aryl rings of the molecule form additional interactions within hydrophobic pockets. rsc.orgnih.gov It is predicted that this compound would adopt a similar binding mode. The nitro-substituted phenyl ring and the methoxyphenyl group would likely occupy distinct sub-pockets of the receptor, influencing binding affinity and selectivity. nih.gov

Similarly, docking simulations of sulfonamide-containing compounds against cyclooxygenase-2 (COX-2) have shown that the sulfonamide or a similar pharmacophore can fit into a secondary pocket of the COX-2 active site, contributing to its selective inhibition. nih.gov The binding energy, calculated from these simulations, provides a quantitative estimate of the binding affinity, helping to rank potential inhibitors before synthesis and experimental testing. fip.orgnih.govmdpi.com For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies revealed binding energies ranging from -7.9 to -9.8 kcal/mol against α-amylase and α-glucosidase. nih.gov

Table 1: Predicted Binding Interactions and Affinities for Sulfonamide Derivatives with Target Enzymes

Compound ClassTarget EnzymePredicted Key InteractionsPredicted Binding Energy Range (kcal/mol)Reference
BenzenesulfonamidesCarbonic Anhydrase IXSulfonamide-Zn²⁺ coordination, Hydrophobic interactionsNot specified rsc.orgresearchgate.net
Nitrobenzamidesα-GlucosidaseHydrogen bonding, Electrostatic, Hydrophobic interactions-8.0 to -9.7 nih.gov
Nitrobenzamidesα-AmylaseHydrogen bonding, Electrostatic, Hydrophobic interactions-7.9 to -9.8 nih.gov
Triazole Benzene SulfonamidesCarbonic Anhydrase IXHydrophobic and hydrophilic interactionsPredicted Kᵢ = ~0.07 nM rsc.org

The analysis of intermolecular interactions is fundamental to understanding the stability of the ligand-receptor complex. Crystal structure analysis of this compound provides direct evidence of the types of non-covalent interactions the molecule can form. mdpi.com

Hydrogen Bonding: The primary hydrogen-bonding pattern observed in sulfonamides involves the N–H group of the sulfonamide bridge and an oxygen atom from a sulfonyl group of an adjacent molecule, typically forming C(4) chains. mdpi.com In this compound, this N–H···O hydrogen bond is a dominant feature in its crystal lattice. mdpi.com This same interaction is crucial in receptor binding, where the sulfonamide N-H can act as a hydrogen bond donor to a suitable acceptor residue (like a carboxylate or backbone carbonyl) in the active site.

C–H···O Interactions: The crystal structure reveals multiple C–H···O interactions, where hydrogen atoms on the aromatic rings engage with oxygen atoms from both the sulfonyl and nitro groups. These interactions help link molecular chains into more extensive three-dimensional networks. mdpi.com

Hydrophobic Contacts: The two aromatic rings, the 4-methoxyphenyl (B3050149) group and the 4-nitrophenyl group, are capable of engaging in hydrophobic interactions with nonpolar residues (e.g., valine, leucine, phenylalanine) within a receptor's binding pocket. The specific orientation of these rings, defined by the C-S-N-C torsion angle, influences how effectively they can fit into these pockets. mdpi.com

Table 2: Key Intermolecular Interactions Identified in the Crystal Structure of this compound

Interaction TypeDonorAcceptorStructural Motif FormedReference
N–H···O Hydrogen BondSulfonamide N-HSulfonyl OxygenC(4) chains mdpi.com
C–H···O InteractionAromatic C-H (nitrobenzene ring)Sulfonyl OxygenR²₂(10) rings mdpi.com
C–H···O InteractionAromatic C-H (nitrobenzene ring)Nitro OxygenLinks chains into a 3D network mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, without the influence of a crystal lattice or solvent. nih.govresearchgate.netcumhuriyet.edu.tr For this compound, DFT calculations at levels like B3LYP/6-311++G(d,p) would provide a detailed understanding of its molecular properties. mdpi.comresearchgate.net

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers for interconversion between them.

The key flexible bond in this molecule is the C-S-N-C linkage. Crystal structure analysis shows that the C1-S1-N1-C7 torsion angle differs significantly among the ortho, meta, and para isomers of nitrobenzenesulfonamide, leading to different orientations of the phenyl rings. mdpi.com For the para isomer (the title compound), this angle dictates the relative positioning of the two aromatic systems. mdpi.com

A full conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to generate a potential energy surface. mahendrapublications.com This energy landscape reveals the low-energy (stable) conformers and the transition states connecting them. researchgate.net Such studies on similar molecules have shown that the most stable conformation in the gas phase is not always the one adopted in the crystalline state, where intermolecular packing forces play a significant role. researchgate.net Computational data indicates that planar molecular structures can be destabilized in the gas phase but may be preferred in a crystal lattice due to more effective packing and stronger intermolecular interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. nih.govresearchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the two aromatic rings. researchgate.net TD-DFT calculations can provide insights into the nature of these transitions, such as identifying them as local excitations within one of the rings or as intramolecular charge transfer (ICT) events. An ICT transition might occur from the electron-donating methoxy (B1213986) group on one ring to the electron-withdrawing nitro group on the other. The calculated HOMO-LUMO energy gap is a key parameter derived from these calculations; a smaller gap often correlates with higher chemical reactivity and a red-shift in the absorption spectrum. nih.govresearchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the distribution of electron density and identifies the regions of the molecule most involved in electronic transitions. nih.gov

Table 3: Typical Parameters from DFT and TD-DFT Calculations

Calculation TypeParameter/Property PredictedMechanistic Insight ProvidedReference
DFT Geometry OptimizationBond lengths, bond angles, torsion anglesProvides the lowest energy molecular structure researchgate.netresearchgate.net
TD-DFTElectronic transition energies, oscillator strengthsAssigns UV-Vis absorption bands (e.g., π→π, n→π) nih.govresearchgate.net
Frontier Molecular Orbital AnalysisHOMO-LUMO energy gap, orbital distributionsIndicates chemical reactivity and potential for charge transfer nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. nih.govnih.gov

For a class of compounds like N-aryl sulfonamides, a QSAR model would be built using a dataset of derivatives with experimentally measured activities (e.g., IC₅₀ values against a specific enzyme). nih.gov For each molecule, a set of numerical descriptors is calculated, which can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index). nih.gov

Electronic: Related to the electron distribution (e.g., dipole moment). nih.gov

Molecular Shape: Describing the 3D shape of the molecule. nih.gov

Physicochemical: Such as hydrophobicity (e.g., AlogP98). nih.gov

Statistical methods are then used to create an equation that links a combination of these descriptors to the observed activity. QSAR studies on N-aryl derivatives have identified descriptors like AlogP98, dipole moment, and various topological indices as being important for describing their bioactivity. nih.gov

For this compound, a QSAR model could guide its optimization. For example, if the model indicated that higher hydrophobicity is correlated with increased activity, modifications could be proposed to increase its logP value. Conversely, if specific electronic features are highlighted as important, substituents on the aromatic rings could be changed to modulate the electron density accordingly. researchgate.net These models serve as a critical tool in medicinal chemistry for accelerating the hit-to-lead and lead-optimization phases of drug discovery. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics of this compound

The dynamic nature of this compound is largely dictated by the rotational freedom around the S-N bond and the bonds connecting the phenyl rings to the sulfonamide core. MD simulations can map the energy landscape associated with these rotations, revealing low-energy, stable conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

A critical aspect of the molecule's structure is the C1–S1–N1–C7 torsion angle, which significantly influences the relative orientation of the two aromatic rings. nih.gov Crystallographic studies of the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide have shown that this torsion angle can vary substantially, indicating a degree of conformational flexibility even in the solid state. nih.gov For instance, the torsion angles for the 2-nitro, 3-nitro, and 4-nitro isomers have been determined, highlighting the molecule's capacity to adopt different spatial arrangements. nih.gov

An MD simulation would typically start with an initial conformation, often derived from crystallographic data, and then simulate the atomic motions over a period of time by solving Newton's equations of motion. The resulting trajectory provides a detailed picture of the molecule's flexibility, including the fluctuations of bond lengths, bond angles, and torsion angles.

In the context of drug design and discovery, MD simulations are frequently employed to investigate the binding dynamics of a ligand, such as this compound, with a biological target. peerj.com After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be performed to assess the stability of the binding mode. Key metrics that are often analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the number and duration of hydrogen bonds, and the interaction energies between the ligand and the active site residues. researchgate.net These analyses can reveal whether the initial binding pose is stable or if the ligand undergoes significant conformational changes within the binding site. researchgate.net

For this compound, a hypothetical MD simulation of its complex with a target protein would likely focus on the interactions of the nitro group, the sulfonamide moiety, and the methoxy group with the protein's active site. The sulfonamide group, for instance, is a well-known zinc-binding group in a number of enzyme inhibitors, and MD simulations could elucidate the stability and dynamics of its coordination with a zinc ion in a metalloenzyme.

While experimental data from techniques like X-ray crystallography provide a static snapshot of molecular structure, MD simulations offer a dynamic perspective, which is often more representative of the physiological environment. The insights gained from such simulations can guide the rational design of more potent and selective analogs of this compound.

Table 1: Crystallographic Torsion Angles of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

IsomerC1–S1–N1–C7 Torsion Angle (°)
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide+41.78
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide+66.56
This compound-58.6

Data sourced from a comparative analysis of the crystal structures of the three isomers. nih.gov

Table 2: Key Bond Angles in N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

IsomerC1–S1–N1 Angle (°)S1–N1–C7 Angle (°)O–S–O Angle (°)
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide107.4 (approx.)115.49120.66
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide107.4 (approx.)within 116.812–120.376118.98
This compound107.4 (approx.)within 116.812–120.376120.45

Data reflects typical values and ranges observed in crystallographic studies of N-(4-methoxyphenyl)-sulfonamides. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

X-ray Crystallography for Supramolecular Assembly and Hydrogen Bonding Networks of Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. Studies on N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (referred to as compound A) and its isomers, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (compound B) and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (compound C), reveal how the position of the nitro group significantly influences the resulting supramolecular architecture. mdpi.com

Despite the molecules having very similar bond lengths and angles, their crystal packing and hydrogen bonding networks are distinct. mdpi.comresearchgate.net In the solid state, sulfonamides commonly form hydrogen-bonding patterns such as C(4) chains or R²₂(8) dimers through N–H⋯O=S interactions. mdpi.com The variation in the nitro group's position alters these expected interactions, leading to different crystal packing. mdpi.com

In this compound (A), strong and directional N–H⋯O hydrogen bonds with the sulfonamide oxygen form C(4) chains along the a-axis. mdpi.com These chains are further linked by various C–H⋯O interactions, creating a rigid and complex three-dimensional network. mdpi.com This extensive network of interactions contributes to its higher melting point (182–183 °C) compared to its isomers. mdpi.com

Compound B, the 3-nitro isomer, also exhibits C(4) chains via N–H⋯O sulfonamide hydrogen bonds. However, it has fewer C–H⋯O contacts, resulting in the formation of ladder-shaped sheets. mdpi.com The 2-nitro isomer, compound C, displays a notable deviation in its hydrogen bonding. It forms an intramolecular N–H⋯O hydrogen bond, and the primary intermolecular hydrogen bond acceptor is the methoxy (B1213986) oxygen, not a sulfonamide oxygen. This results in the formation of fairly planar, infinite sheets. mdpi.com

The key differentiator in the packing of these isomers is the C–S–N–C torsion angle, which dictates the relative orientation of the phenyl rings. mdpi.comresearchgate.net These structural variations underscore the profound impact of substituent position on the supramolecular self-assembly of sulfonamide derivatives.

Selected Crystallographic Data for N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers mdpi.com
ParameterCompound A (4-nitro)Compound B (3-nitro)Compound C (2-nitro)
Hydrogen Bonding MotifN–H⋯O (sulfonamide); C(4) chainsN–H⋯O (sulfonamide); C(4) chainsN–H⋯O (methoxy); C(7) chains
Supramolecular Structure3D NetworkLadder-shaped sheetsPlanar sheets
C1–S1–N1 Angle (°)105.79 (14)106.33 (6)106.38 (5)
S1–N1–C7 Angle (°)119.2 (2)117.84 (8)115.49 (8)
O1–S1–O2 Angle (°)120.45 (14)119.55 (6)120.66 (5)
Melting Point (°C)182–183133–13485–86

Solution-State Spectroscopic Analysis for Mechanistic Studies (e.g., binding interactions, conformational changes)

While X-ray crystallography provides a static picture of the solid state, solution-state spectroscopic techniques are vital for understanding the dynamic behavior of molecules, such as binding events and conformational changes in a physiologically relevant environment. Techniques like Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy can monitor changes in the electronic structure and vibrational modes of a molecule upon interaction with a biological target or other molecules.

For instance, studies on structurally related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have utilized UV/Vis spectroscopy to examine conformational polymorphs. nih.govresearchgate.net Changes in the molecular environment or conformation can lead to shifts in the electronic absorption maxima, providing evidence of interactions or structural rearrangements. Binding of a sulfonamide to a protein target, for example, can alter the local environment of its chromophores, resulting in a detectable spectral shift.

Similarly, FTIR spectroscopy probes the vibrational frequencies of chemical bonds. The characteristic stretching frequencies of the S=O and N-H groups in the sulfonamide core are sensitive to their environment. The formation of a hydrogen bond during a binding interaction would cause a noticeable shift in the frequency of the involved N-H or S=O group, offering direct evidence of the interaction mechanism in solution. Although detailed solution-state binding studies specifically for this compound are not extensively reported, these spectroscopic methods represent a primary approach for investigating such mechanisms.

Application of Advanced NMR Techniques in Elucidating Interaction Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying molecular interactions and dynamics in solution at an atomic level. mdpi.com Advanced, multi-dimensional NMR techniques can elucidate binding sites, determine intermolecular proximities, and characterize conformational changes upon ligand binding. ipb.pt

For a compound like this compound, several NMR methods could be applied to study its interaction mechanisms:

Chemical Shift Perturbation (CSP): This is a common protein-observed NMR experiment. By recording a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein target, each amino acid residue yields a specific signal. Upon addition of the sulfonamide ligand, residues at the binding interface will experience a change in their chemical environment, causing their corresponding signals to shift. mdpi.com Mapping these shifts onto the protein's structure reveals the precise binding site.

Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique that does not require protein labeling. In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum with this saturation from a reference spectrum, only the signals from the ligand that has bound to the protein will appear. mdpi.com The relative intensities of the signals in the STD spectrum indicate which parts of the sulfonamide molecule are in closest contact with the protein receptor.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as ROESY or NOESY, detect protons that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. In the context of a ligand-receptor complex, intermolecular NOEs can be observed between protons on the sulfonamide and protons on the protein, providing crucial distance restraints for building an accurate 3D model of the complex. ipb.pt

The chemical shifts of protons, particularly the sulfonamide N-H proton, are highly sensitive to the solvent environment and hydrogen bonding. nih.gov Monitoring the N-H signal's chemical shift and line broadening upon titration with a binding partner can provide quantitative information about the binding affinity (Kᴅ).

Future Perspectives and Emerging Research Directions for N 4 Methoxyphenyl 4 Nitrobenzenesulfonamide

Exploration of Novel Biological Targets for Sulfonamide Scaffolds

The sulfonamide scaffold is a well-established pharmacophore, historically recognized for its antimicrobial properties. However, recent research has significantly broadened the scope of its biological activities, with studies identifying sulfonamide derivatives as potent anticancer, antiviral, and anti-inflammatory agents. mdpi.com Specifically, sulfonamides have been investigated as inhibitors of enzymes like Lemur tyrosine kinase 3, which is implicated in tumor development, and carbonic anhydrases, which are involved in various physiological processes. mdpi.com

While the biological targets of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide itself have not been extensively elucidated in publicly available research, the known activities of structurally similar compounds provide a roadmap for future investigations. High-throughput virtual screening and subsequent in silico evaluation are powerful tools that can be employed to identify potential molecular targets for this specific compound. mdpi.com The structural data available for this compound, including detailed crystallographic analysis, provides a strong foundation for such computational studies. mdpi.com

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets, including but not limited to:

Kinases: A large and crucial family of enzymes involved in cell signaling and often dysregulated in cancer.

Proteases: Involved in a wide range of physiological and pathological processes.

Receptors: Including nuclear hormone receptors and G-protein coupled receptors.

The identification of novel biological targets for this compound could unlock its therapeutic potential in a wide range of diseases beyond those traditionally associated with sulfonamides.

Development of Resistance-Modifying Agents Based on Sulfonamide Derivatives

The emergence of drug resistance is a critical challenge in the treatment of infectious diseases and cancer. One promising strategy to combat this is the development of resistance-modifying agents (RMAs), which can restore the efficacy of existing drugs. The sulfonamide scaffold has shown potential in this area. For instance, certain phytochemicals have been shown to inhibit efflux pumps, a common mechanism of multidrug resistance in bacteria. nih.gov

While direct studies on this compound as an RMA are not yet available, its structural features suggest this as a viable avenue for future research. The key will be to investigate its ability to interfere with common resistance mechanisms, such as:

Efflux Pump Inhibition: Preventing the active removal of drugs from within the cell.

Enzyme Inhibition: Targeting bacterial or cancer cell enzymes that inactivate therapeutic agents.

Biofilm Disruption: Breaking down the protective matrix of microbial communities.

The development of derivatives of this compound specifically designed to act as RMAs could breathe new life into existing drug arsenals and provide a valuable tool in the fight against multidrug-resistant pathogens and cancers.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. For a compound like this compound, AI and ML can be applied in several key areas:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of this compound based on their chemical structures. tandfonline.comnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired pharmacokinetic properties.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Advancements in Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of drug production. For this compound, several sustainable synthetic strategies are being explored.

The traditional synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in an aqueous solution of sodium carbonate. mdpi.com While straightforward, this method can be improved upon in terms of efficiency and environmental footprint.

Synthetic MethodDescriptionPotential Advantages
Traditional Synthesis Reaction of 4-nitrobenzenesulfonyl chloride with p-anisidine in aqueous sodium carbonate. mdpi.comSimple and established procedure.
Flow Chemistry Continuous synthesis in a microreactor system.Improved heat and mass transfer, enhanced safety, potential for automation and scalability. researchgate.netnsf.govdigitellinc.com
Catalytic Green Synthesis Utilizing green catalysts, such as metal nanoparticles, to facilitate the reaction and reduce waste. nih.govresearchgate.netrsc.orgresearchgate.netMilder reaction conditions, higher yields, and catalyst recyclability.

Future research will likely focus on optimizing these sustainable synthetic routes for the large-scale production of this compound, minimizing waste and energy consumption while maximizing efficiency and product purity.

Exploitation of Multi-Targeting Approaches with this compound Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com Consequently, drugs that can simultaneously modulate multiple targets, known as multi-target-directed ligands (MTDLs), are gaining significant interest. nih.govnih.govmdpi.com The sulfonamide scaffold is well-suited for the development of MTDLs due to its versatile chemistry and ability to interact with a wide range of biological targets.

For this compound, a multi-targeting approach could involve designing derivatives that inhibit two or more key proteins involved in a specific disease. For example, in cancer therapy, a derivative could be designed to inhibit both a protein kinase involved in cell proliferation and a protein involved in angiogenesis. nih.gov

The development of multi-targeting agents based on the this compound scaffold will require a deep understanding of the structure-activity relationships for each target. Computational methods, such as molecular docking and pharmacophore modeling, will be invaluable in the design of these sophisticated molecules. nih.gov The successful development of such agents could lead to more effective and less toxic therapies for a variety of complex diseases.

Q & A

Q. Key Variables :

ParameterMethod A Method B
Temperature40°C → 130°CNot explicitly stated
Solvent/PurificationEthyl acetate/hexaneNot specified (NMR confirmed)
Yield42%100% (crude)
Melting Point174–176°C173–175°C

Methodological Insight : Optimize purification (e.g., recrystallization solvents) to improve crystallinity and purity. Use triethylamine as a base to neutralize HCl byproducts in sulfonylation .

How can spectroscopic techniques (NMR, IR) characterize this compound?

Basic Research Question
1H NMR (400 MHz, CDCl₃):

  • δ 8.28 (dd, J = 9.2, 2.4 Hz, 2H, nitrobenzene),
  • δ 7.85 (dd, J = 9.2, 2.0 Hz, 2H, sulfonamide),
  • δ 6.97–6.80 (m, 4H, methoxyphenyl),
  • δ 3.78 (s, 3H, OCH₃) .

Q. Key Signals :

  • Aromatic protons split due to electron-withdrawing nitro and sulfonamide groups.
  • Methoxy singlet confirms para-substitution.

Validation : Compare experimental IR with computational spectra (PubChem data) to confirm sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group (~1520 cm⁻¹) .

What physicochemical properties (solubility, stability) are critical for handling this compound in biological assays?

Basic Research Question

  • Melting Point : 173–176°C (polymorphism may explain slight discrepancies between studies) .
  • Solubility : Likely polar aprotic solvents (DMSO, DMF) due to sulfonamide and nitro groups. Avoid aqueous buffers without co-solvents.
  • Stability : Nitro groups may degrade under prolonged UV light; store in amber vials at –20°C.

Methodological Note : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and stability under assay conditions .

How does the electronic interplay between nitro and methoxy groups influence reactivity in nucleophilic substitution reactions?

Advanced Research Question
The nitro group (electron-withdrawing) activates the sulfonamide toward nucleophilic attack at the para position, while the methoxy group (electron-donating) stabilizes intermediates.

Q. Experimental Design :

  • Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-H substituents) using kinetic monitoring (e.g., GC/MS).
  • DFT calculations (e.g., Gaussian) can map electron density at reactive sites .

Case Study : In related sulfonamides, nitro groups enhance electrophilicity, enabling regioselective substitutions (e.g., SNAr with amines at 60°C) .

What methodologies assess its potential as a proteasome inhibitor, and how do structural modifications alter activity?

Advanced Research Question
Biological Screening :

  • Enzyme Assays : Measure IC₅₀ against 20S proteasome core particle (e.g., fluorogenic substrate Suc-LLVY-AMC) .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens) to the methoxyphenyl ring and test potency.

Q. Data from Analogs :

ModificationProteasome Inhibition (IC₅₀)Source
None (parent compound)8.2 µM
3-Cl on phenyl3.5 µM

Mechanistic Insight : Nitro groups enhance hydrogen bonding with proteasome active sites, while methoxy improves membrane permeability .

How can researchers resolve contradictions in reported melting points (e.g., 173–176°C vs. literature 187–189°C)?

Advanced Research Question
Possible Causes :

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and analyze via X-ray diffraction.
  • Impurities : Use elemental analysis (C, H, N) and HPLC to rule out residual reactants.

Case Study : In Method A , flash chromatography may retain impurities, lowering observed mp. Method B reports closer agreement with literature after rigorous drying.

Recommendation : Standardize recrystallization protocols and report solvent used for mp determination.

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N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
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Reactant of Route 2
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.